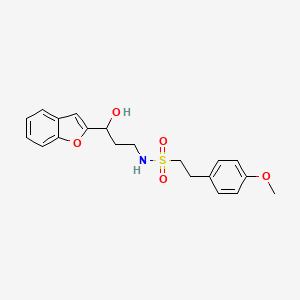

![molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0](/img/structure/B2966241.png)

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride” is a chemical compound with a complex structure. It is related to other compounds such as “(1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide" . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .

科学研究应用

Asymmetric Catalysis

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride: has been utilized as a chiral ligand in asymmetric catalysis. This application is crucial for the synthesis of chiral molecules, which are often used in pharmaceuticals. For instance, it has been employed in the enantioselective addition of diethylzinc to aldehydes, a reaction that forms chiral alcohols .

Organocatalysis

This compound has shown potential as an organocatalyst in reactions like the asymmetric Biginelli reaction . The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones, compounds with significant biological activity. The use of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can lead to the formation of these compounds with high enantioselectivity.

Synthesis of Chiral Diamines

Chiral diamines are valuable in chemistry for their ability to induce chirality in various reactions. The compound can be used to synthesize novel chiral diamines, which can then be applied in a range of asymmetric synthetic processes .

Preparation of Dicopper(II) Complexes

The compound has been used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper(II) complexes . These complexes have various applications, including serving as catalysts in organic reactions.

Ligands in Asymmetric Diels-Alder Reaction

In the field of asymmetric synthesis, the Diels-Alder reaction is a cornerstone(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has been used to prepare catalysts that can facilitate this reaction with high diastereo- and enantioselectivity .

Amination Reactions

The compound has also been evaluated as a potential organocatalyst in the asymmetric amination of ethyl α-phenyl-α-cyano acetate . This reaction is important for the synthesis of aminated products, which are prevalent in many bioactive molecules.

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area or outdoors .

属性

IUPAC Name |

(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMNUMQBTBAIDY-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)

![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)